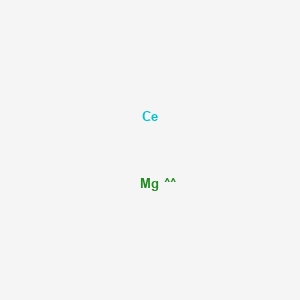
(r)-Ozanimod hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ozanimod hydrochloride is a selective sphingosine-1-phosphate receptor modulator. It is primarily used in the treatment of relapsing forms of multiple sclerosis and ulcerative colitis. The compound works by reducing the migration of lymphocytes into the central nervous system and inflamed tissues, thereby mitigating the autoimmune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ozanimod hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of reactions such as alkylation, cyclization, and functional group transformations. The final step typically involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-Ozanimod hydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Ozanimod hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
®-Ozanimod hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sphingosine-1-phosphate receptor modulation.
Biology: Investigated for its effects on lymphocyte migration and immune response.
Medicine: Primarily used in clinical trials and treatments for multiple sclerosis and ulcerative colitis.
Industry: Employed in the development of new therapeutic agents targeting autoimmune diseases.
Mechanism of Action
®-Ozanimod hydrochloride exerts its effects by selectively modulating sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This modulation results in the sequestration of lymphocytes in lymphoid tissues, preventing their migration to sites of inflammation. The compound’s action on these receptors helps reduce the autoimmune response, thereby alleviating symptoms of multiple sclerosis and ulcerative colitis.
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: Similar in function, used for secondary progressive multiple sclerosis.
Ponesimod: Also targets sphingosine-1-phosphate receptors, used for relapsing forms of multiple sclerosis.
Uniqueness
®-Ozanimod hydrochloride is unique due to its selectivity for S1P1 and S1P5 receptors, which provides a more targeted approach with potentially fewer side effects compared to other sphingosine-1-phosphate receptor modulators. Its pharmacokinetic profile and efficacy in clinical trials further distinguish it from similar compounds.
Properties
Molecular Formula |
C23H25ClN4O3 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m1./s1 |
InChI Key |
HAOOCAKHSFYDBU-VEIFNGETSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N.Cl |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)
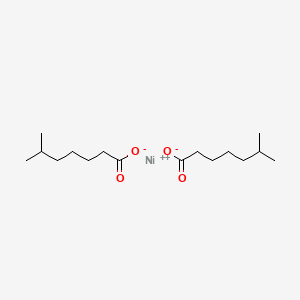
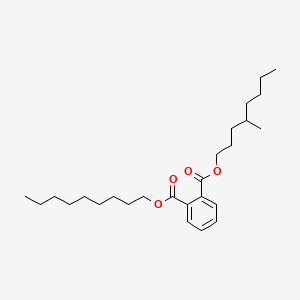
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
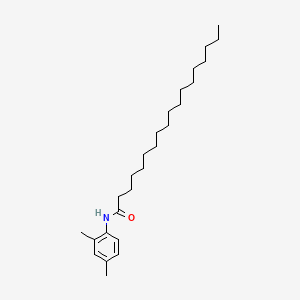
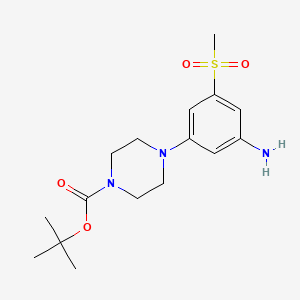
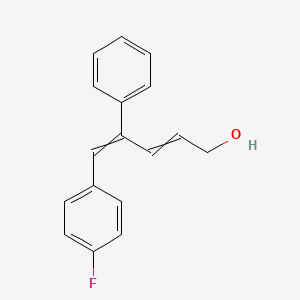
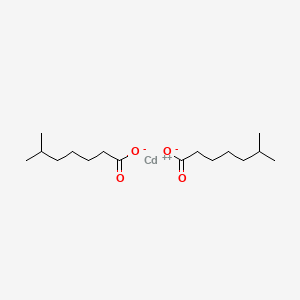
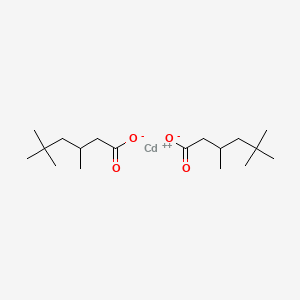
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)



